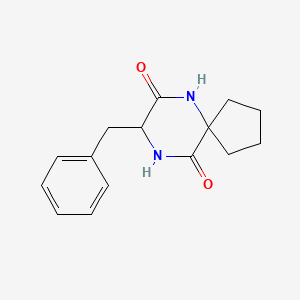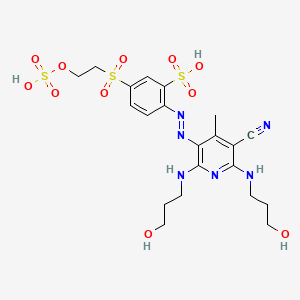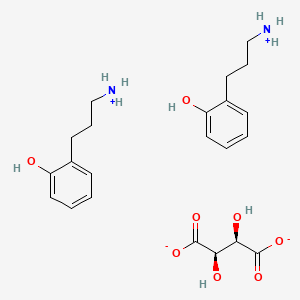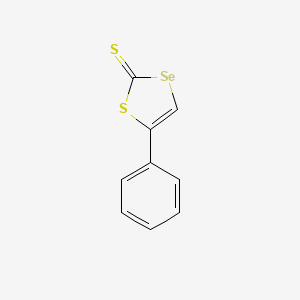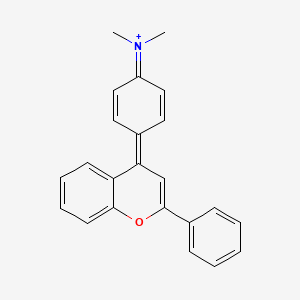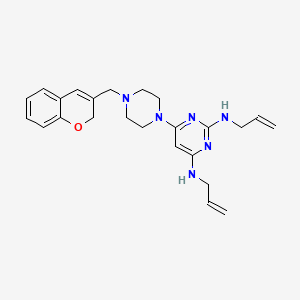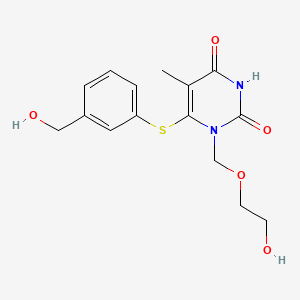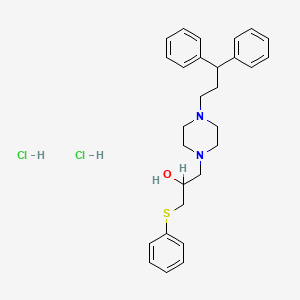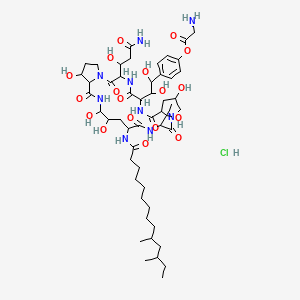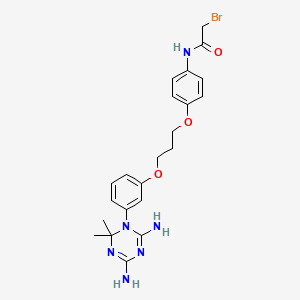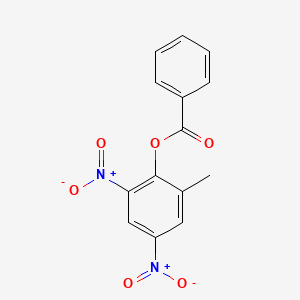
(2-Methyl-4,6-dinitrophenyl) benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-4,6-dinitrophenyl) benzoate is an organic compound with the molecular formula C14H10N2O6. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and two nitro groups on the phenyl ring. This compound is known for its applications in various chemical reactions and research studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4,6-dinitrophenyl) benzoate typically involves the esterification of 2-methyl-4,6-dinitrophenol with benzoic acid or its derivatives. One common method includes the reaction of 2-methyl-4,6-dinitrophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-4,6-dinitrophenyl) benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methyl-4,6-dinitrophenol and benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2-Methyl-4,6-diaminophenyl benzoate.
Hydrolysis: 2-Methyl-4,6-dinitrophenol and benzoic acid.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-4,6-dinitrophenyl) benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Methyl-4,6-dinitrophenyl) benzoate involves its interaction with various molecular targets. The nitro groups on the phenyl ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound’s ester bond can also be hydrolyzed, releasing active phenolic and benzoic acid derivatives that exert their effects through different pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,6-dinitrophenol: A precursor to (2-Methyl-4,6-dinitrophenyl) benzoate, known for its use as a pesticide.
4,6-Dinitro-o-cresol: Another nitrophenol derivative with similar chemical properties.
2,4-Dinitrophenyl benzoate: A related compound with two nitro groups at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
4102-92-5 |
|---|---|
Molekularformel |
C14H10N2O6 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
(2-methyl-4,6-dinitrophenyl) benzoate |
InChI |
InChI=1S/C14H10N2O6/c1-9-7-11(15(18)19)8-12(16(20)21)13(9)22-14(17)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
YUDBQBRGLHGEOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


